molecular formula C12H19N3 B15226627 2-Cyclobutyl-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine

2-Cyclobutyl-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine

Cat. No.: B15226627
M. Wt: 205.30 g/mol
InChI Key: ZLBYUQJTBVKROX-UHFFFAOYSA-N
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Description

2-Cyclobutyl-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine is a complex organic compound that features a cyclobutyl group and a pyrrolo[1,2-b]pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclobutylamine with a suitable pyrrolo[1,2-b]pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the cyclobutyl and pyrrolo[1,2-b]pyrazole moieties.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

    Substitution: Alkylated derivatives at the amine group.

Scientific Research Applications

2-Cyclobutyl-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. This interaction can modulate biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Cyclobutyl-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    2-Cyclobutyl-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-thiol: Similar structure but with a thiol group instead of an amine.

Uniqueness

The uniqueness of 2-Cyclobutyl-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

2-cyclobutyl-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanamine

InChI

InChI=1S/C12H19N3/c13-8-11(9-3-1-4-9)12-7-10-5-2-6-15(10)14-12/h7,9,11H,1-6,8,13H2

InChI Key

ZLBYUQJTBVKROX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(CN)C2=NN3CCCC3=C2

Origin of Product

United States

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